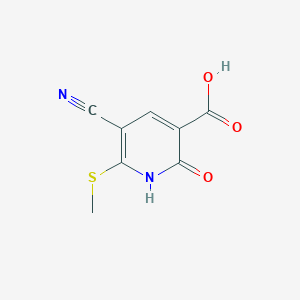
5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Cyano-6-hydroxynicotinic Acid” is similar to the one you’re asking about . It has a molecular weight of 164.12 and is a solid at room temperature . .
Synthesis Analysis
A series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines .
Chemical Reactions Analysis
In a study, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were synthesized and evaluated for antiproliferative activity .
Physical And Chemical Properties Analysis
“5-Cyano-6-hydroxynicotinic Acid” has a molecular weight of 164.12 and is a solid at room temperature . .
Scientific Research Applications
Synthesis and Transformation Approaches 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives are synthesized through various methods, reflecting the compound's versatility in chemical reactions. For instance, a general approach for synthesizing highly functionalized 6-oxo-1,6-dihydropyridines involves one-pot reactions from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and β-keto esters, indicating a synthetic adaptability of the compound (Kumar et al., 2013). Another study synthesized a series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov et al., 2021). These processes highlight the compound's potential in synthesizing diverse chemical structures.
Reactivity and Cyclization The compound exhibits interesting reactivity patterns, as shown in studies exploring its interaction with various nucleophiles. One research demonstrated that ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates could undergo recyclization when reacted with nitrogen-containing 1,4- and 1,5-binucleophiles, resulting in the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, among others (Britsun et al., 2009). Another study reported that 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles were synthesized effectively through the reaction of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under specific conditions (Mathews et al., 2008). These studies underscore the compound's potential in creating complex molecular structures through cyclization and other transformations.
Modification and Stability Studies Investigations into the modification and stability of derivatives of this compound have also been conducted. A study on the synthesis and enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates revealed that these derivatives, being more lipophilic, have potential in various applications (Andzans et al., 2013). Additionally, the oxidation of the sulfur atom in certain derivatives with m-chloroperbenzoic acid was explored, showing possibilities for structural modifications and yielding compounds with specific structural features (Krasnova et al., 2013).
Mechanism of Action
The compound N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide showed good anti-tumor proliferation activity against four tested cancer cell lines . It inhibited the clonal formation and migration of PC-3 cells in a concentration-dependent manner, and induced PC-3 cell cycle arrest in G0/G1 phase .
Safety and Hazards
properties
IUPAC Name |
5-cyano-6-methylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-14-7-4(3-9)2-5(8(12)13)6(11)10-7/h2H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWIFHCOMJIINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=O)N1)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

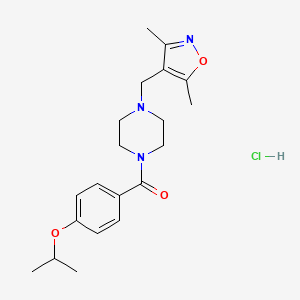
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)
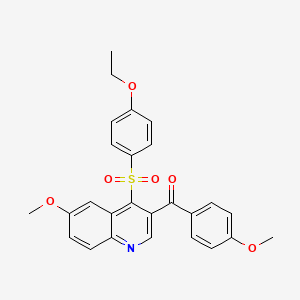
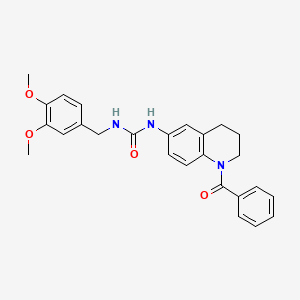

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)
![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
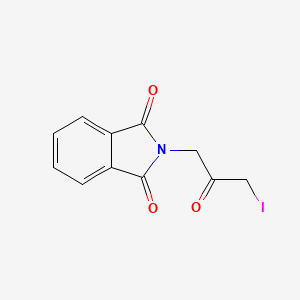
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)
![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)
